6-Bromo-3-chloro-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTTVEVXARNGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Chloro 2 Fluoropyridine and Analogues
General Synthetic Strategies for Fluorinated Pyridines
The introduction of fluorine into a pyridine (B92270) ring presents a unique set of challenges and opportunities for chemists. Fluorine's high electronegativity and small size can dramatically alter a molecule's properties, including its metabolic stability and receptor binding affinity. nih.gov General strategies for synthesizing fluorinated pyridines often involve either the use of pre-fluorinated building blocks or the direct fluorination of a pyridine ring. orgsyn.org
Direct C-H fluorination has emerged as a powerful tool, with reagents like silver(II) fluoride (B91410) (AgF₂) showing high selectivity for the position adjacent to the nitrogen atom in pyridines and diazines. orgsyn.orgresearchgate.net This method is advantageous for its ability to be performed at or near room temperature and its tolerance of various functional groups. orgsyn.org Another approach involves electrophilic fluorination using reagents like Selectfluor®, which has been successfully used to synthesize fluorinated 3,6-dihydropyridines that can be converted to the corresponding pyridines. nih.gov
Challenges in Selective Fluoropyridine Synthesis
Achieving regioselectivity in the synthesis of fluoropyridines is a significant hurdle. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution, often requiring harsh reaction conditions that can limit functional group compatibility. nih.gov Furthermore, direct fluorination methods can sometimes lead to mixtures of regioisomers, necessitating complex purification steps. nih.gov
The development of methods for the selective halogenation of pyridines at specific positions is an ongoing area of research. For instance, selective 3-halogenation has been achieved through a sequence of ring-opening, halogenation of the resulting Zincke imine intermediate, and subsequent ring-closing. nih.gov This approach provides a mild and highly regioselective route to 3-halopyridines. nih.gov
Precursor-Based Synthetic Routes
The synthesis of specifically substituted pyridines like 6-Bromo-3-chloro-2-fluoropyridine often relies on the use of carefully chosen precursors that already contain some of the required halogen atoms. For example, a common strategy involves starting with a di-substituted pyridine and introducing the third halogen through a selective reaction.
A documented synthesis of 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde starts from (6-bromo-3-fluoropyridin-2-yl)methanol, which is then oxidized using Dess-Martin periodinane to yield the aldehyde. chemicalbook.com This indicates the availability of precursors like 6-bromo-3-fluoropyridine derivatives for further functionalization. Another example is the synthesis of 2-bromo-6-fluoropyridine (B132718) from 2,6-dibromopyridine (B144722) by heating with potassium fluoride. chemicalbook.com
The use of commercially available or readily synthesized precursors is a cornerstone of many synthetic campaigns. For instance, 2,6-dibromopyridine can be selectively functionalized using a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) to form a 2-bromo-6-magnesiopyridine intermediate, which can then be reacted with an electrophile. semanticscholar.org
Selective Functionalization Techniques
Achieving the desired substitution pattern on a pyridine ring requires a toolbox of selective functionalization techniques. These methods leverage the inherent reactivity of the pyridine ring and the directing effects of existing substituents.
Regioselective Metalation and Carboxylation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. znaturforsch.comresearchgate.net This technique involves the deprotonation of a position ortho to a directing group on the pyridine ring using a strong base, typically a lithium amide like lithium diisopropylamide (LDA). znaturforsch.comresearchgate.net The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For example, the metalation of various dichloropyridines with LDA leads to regioselectively lithiated pyridines that can be subsequently carboxylated or iodinated. znaturforsch.com
The use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases, such as TMPMgCl·LiCl, has also proven effective for the regioselective magnesiation of pyridines under milder conditions. znaturforsch.comthieme-connect.de These reagents exhibit high kinetic activity and functional group tolerance. thieme-connect.de
Halogen-Specific Coupling Reactions
Cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules. Halopyridines are excellent substrates for these reactions, with the different halogens (F, Cl, Br, I) exhibiting distinct reactivities. This allows for selective coupling reactions where one halogen can be reacted while another remains intact for subsequent transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to couple halopyridines with boronic acids. While palladium catalysts are common, methods using less expensive alkali metals are also being developed. google.com The reactivity of the C-X bond in these couplings generally follows the trend I > Br > Cl. This differential reactivity is a key principle in designing multi-step syntheses of polyhalogenated pyridines.
Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to a good leaving group. nih.gov In the context of fluoropyridines, the fluorine atom itself can act as an excellent leaving group, often showing higher reactivity than other halogens like chlorine. nih.govacs.org
The SNAr reaction of 2- or 4-halopyridines provides a site-specific method for introducing a wide range of nucleophiles. nih.gov The higher reactivity of 2-fluoropyridines compared to 2-chloropyridines allows SNAr reactions to proceed under milder conditions, which is crucial when working with complex molecules containing sensitive functional groups. acs.org For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via SNAr to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net
| Precursor | Reagent(s) | Product | Reaction Type |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde | Oxidation |
| 2,6-dibromopyridine | Potassium fluoride, 18-crown-6 | 2-Bromo-6-fluoropyridine | Nucleophilic Aromatic Substitution |
| 2,6-dibromopyridine | iPrMgCl·LiCl, then electrophile | 2-bromo-6-substituted pyridine | Metal-Halogen Exchange |
| Dichloropyridines | LDA, then CO₂ or I₂ | Carboxylated or Iodinated Chloropyridines | Directed ortho-Metalation |
| 3-Nitropyridine-4-carboxylate | Cesium fluoride | 3-Fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution |
Catalytic Systems in Synthesis
The introduction of halogens and other functional groups onto the pyridine ring can be effectively achieved through various catalytic systems. These methods offer advantages in terms of selectivity, efficiency, and functional group tolerance compared to classical, non-catalytic approaches which often require harsh reaction conditions.
Transition metal catalysis, particularly using palladium and copper, is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of heterocyclic compounds like pyridine.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridine ring. These reactions typically involve the coupling of a halopyridine with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. While specific examples detailing the direct synthesis of this compound via these methods are not prevalent in readily available literature, the general principles are well-established for a wide range of pyridine derivatives. For instance, the cross-coupling of 2,6-dibromopyridine with organometallic reagents is a frequently used method for the synthesis of terpyridines. chemicalbook.com The chemoselectivity of these reactions is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), allowing for sequential functionalization.
Copper-catalyzed reactions have also emerged as a valuable alternative, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. These reactions are often more economical than their palladium-catalyzed counterparts. The general reactivity patterns in copper-catalyzed cross-coupling reactions also follow the trend of C-I > C-Br > C-Cl, enabling selective transformations on polyhalogenated pyridines.
A patent for the synthesis of a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, describes a process involving N-chlorosuccinimide for chlorination in the presence of benzoyl peroxide. sigmaaldrich.com While this is a quinoline (B57606) system, the reaction conditions may offer insights into potential strategies for the halogenation of pyridine rings.
Table 1: Examples of Metal-Catalyzed Reactions for Pyridine Functionalization
| Catalyst/Reagents | Substrate Type | Product Type | Reference |
| Palladium(II) acetate, P(PhF₅)₃, Ag₂CO₃ | 6-bromo-2-chloro-3-iodopyridine, glycal | Substituted pyridine C-nucleoside | fluoromart.com |
| Pd₂(dba)₃, X-Phos | 2-heterocyclic organozinc reagents, aryl chlorides | 2-aryl-substituted pyridines | researchgate.net |
| Iron salts | Heteroaromatic tosylates/phosphates, alkyl Grignard reagents | Alkylated pyridines | researchgate.net |
| Copper salts | 2,6-dibromopyridines, 2-pyridinyl organometallic reagents | Terpyridines | chemicalbook.com |
While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is a growing area of research due to concerns about the cost and potential toxicity of residual metals in pharmaceutical applications. Several metal-free strategies have been developed for the synthesis and functionalization of pyridines.
One such approach involves the activation of the pyridine ring through the formation of pyridinium (B92312) salts. For example, a method for the halogenation of pyridines involves the installation of a phosphine (B1218219) at the 4-position to form a phosphonium (B103445) salt, which is subsequently displaced by a halide nucleophile. google.com This strategy allows for the halogenation of a broad range of unactivated pyridines.
Another metal-free strategy relies on a dearomatization-rearomatization sequence. sci-att.com In this approach, the electron-deficient pyridine is transformed into an electron-rich enamine-type intermediate. This intermediate can then undergo electrophilic halogenation, followed by rearomatization to yield the meta-halogenated pyridine. sci-att.com
Furthermore, one-pot cascade reactions have been developed for the synthesis of polysubstituted pyridines from simple starting materials without the need for metal catalysts. nih.gov For instance, a reaction involving aldehydes, phosphorus ylides, and propargyl azide (B81097) proceeds through a series of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions to afford highly substituted pyridines. nih.gov
Table 2: Overview of Metal-Free Pyridine Synthesis and Functionalization
| Method | Key Reagents | Scope | Reference |
| Phosphonium Salt Displacement | Heterocyclic phosphines, halide nucleophiles | Halogenation of unactivated pyridines | google.com |
| Dearomatization-Rearomatization | - | Meta-halogenation of pyridines | sci-att.com |
| One-Pot Cascade Reaction | Aldehydes, phosphorus ylides, propargyl azide | Synthesis of polysubstituted pyridines | nih.gov |
Radiofluorination Methods by Isotopic Exchange
The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules is of paramount importance for positron emission tomography (PET), a powerful in vivo imaging technique. For fluorine-containing molecules like this compound, radiofluorination via isotopic exchange (¹⁸F/¹⁹F exchange) is a particularly attractive strategy. This method allows for the direct labeling of the target molecule without altering its chemical structure, which is crucial for maintaining its biological activity.
The ¹⁸F/¹⁹F isotopic exchange reaction is typically performed by treating the non-radioactive, ¹⁹F-containing precursor with a source of [¹⁸F]fluoride. This process is often facilitated by the use of phase-transfer catalysts, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a carbonate base, or by using anhydrous tetrabutylammonium (B224687) fluoride. bldpharm.com While this method can result in a lower specific activity compared to nucleophilic substitution of a leaving group, it is often simpler and can be performed under milder conditions, which is advantageous for complex and sensitive substrates. researchgate.net
Recent advancements have focused on improving the efficiency and applicability of isotopic exchange reactions. For example, one-step, rapid radiolabeling of difluoro-dioxaborinins has been achieved via ¹⁸F/¹⁹F isotopic exchange at room temperature, yielding high radiochemical yields in under 10 minutes. nih.govnih.gov Although this is on a different molecular scaffold, the principles can be extended to other classes of compounds. Automated systems for isotopic exchange reactions have also been developed, which can provide high radiochemical yields and specific activities suitable for clinical applications. sci-att.comwipo.int
For heteroaromatic systems like pyridine, the electron-deficient nature of the ring at the positions ortho and para to the nitrogen atom facilitates nucleophilic aromatic substitution, including isotopic exchange. bldpharm.com Therefore, for a molecule like this compound, the fluorine at the 2-position would be a prime candidate for ¹⁸F/¹⁹F isotopic exchange.
Table 3: Conditions for ¹⁸F/¹⁹F Isotopic Exchange on Aromatic and Heteroaromatic Systems
| Reagents/Conditions | Substrate Type | Key Findings | Reference |
| [¹⁸F]Fluoride, K₂₂₂, K₂CO₃ | Aromatic Fluorides | Standard conditions for isotopic exchange | bldpharm.com |
| Anhydrous Tetrabutylammonium [¹⁸F]Fluoride | Aromatic Fluorides | Alternative to Kryptofix system | bldpharm.com |
| Lewis Acid-assisted | Difluoro-dioxaborinins | Rapid, room temperature labeling | nih.govnih.gov |
| Automated GRP® Module | Various ¹⁹F-precursors | High radiochemical yields and specific activities | sci-att.comwipo.int |
Chemical Reactivity and Reaction Mechanisms of 6 Bromo 3 Chloro 2 Fluoropyridine
Reactivity Profile of Halogen Substituents on the Pyridine (B92270) Ring
The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of three halogen atoms—bromine, chlorine, and fluorine—at the C6, C3, and C2 positions, respectively, further enhances this reactivity. The relative lability of these halogens as leaving groups in SNAr reactions is a critical factor in determining the regioselectivity of nucleophilic attack.
In nucleophilic aromatic substitution reactions where the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, the reactivity of the C-X (where X is a halogen) bond is inversely proportional to the bond strength. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. Consequently, the C-F bond is significantly more activated towards SNAr reactions compared to C-Cl and C-Br bonds. Studies on related polyhalopyridines have consistently shown that a fluorine substituent is a much better leaving group than chlorine or bromine in such reactions. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. epfl.chacs.org
Therefore, in 6-bromo-3-chloro-2-fluoropyridine, the fluorine atom at the 2-position is the most likely site for nucleophilic substitution. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (C2 and C6) and para (C4) positions, which further activates these sites for nucleophilic attack. The fluorine atom at the 2-position is ortho to the ring nitrogen, making it exceptionally labile.
The relative reactivity of the halogens in SNAr reactions generally follows the order: F >> Cl ≈ Br > I. epfl.ch This trend is attributed to the ability of the halogen to stabilize the transition state of the rate-determining nucleophilic addition step through its inductive electron-withdrawing effect. Fluorine, being the most electronegative halogen, provides the greatest stabilization.
Mechanistic Investigations of Substitution Reactions
The primary mechanism for nucleophilic substitution on this compound is the SNAr pathway. This two-step mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.
Studies on Regioselectivity, including Ortho-Position Selectivity
The regioselectivity of nucleophilic attack on this compound is predominantly directed to the 2-position. This high degree of ortho-selectivity is a consequence of several converging factors:
Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring strongly withdraws electron density from the ortho (C2, C6) and para (C4) positions, making them the most electrophilic sites.
Leaving Group Ability: As established, fluorine is a superior leaving group in SNAr reactions compared to chlorine and bromine.
Intermediate Stabilization: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at the 2-position is effectively stabilized by the adjacent electron-withdrawing nitrogen atom and the fluorine atom.
While the bromine at the 6-position is also in an activated ortho position relative to the nitrogen, the much greater lability of the C-F bond ensures that substitution occurs preferentially at C2. The chlorine at the 3-position is in a meta position relative to the nitrogen and is therefore significantly less activated towards nucleophilic attack.
In studies of related 2,3,6-trisubstituted pyridines, nucleophilic substitution has been shown to occur selectively at the 2-position. For example, 2,3,6-trifluoropyridine (B1273225) reacts with sodium ethoxide preferentially at the 2-position. researchgate.net
Electronic Effects on Reactivity
The reactivity of this compound is governed by the cumulative electronic effects of the three halogen substituents and the pyridine nitrogen.
Inductive Effect (-I): All three halogens exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. The order of inductive effect is F > Cl > Br. This effect makes the carbon atoms to which they are attached more electrophilic.
Mesomeric Effect (+M): Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). This effect opposes the inductive effect. For halogens, the inductive effect is generally stronger than the mesomeric effect.
Pyridine Nitrogen: The nitrogen atom acts as a strong electron-withdrawing group through both inductive and mesomeric effects, significantly reducing the electron density of the entire ring system and strongly activating the ortho and para positions to nucleophilic attack.
The combination of these effects results in a highly electron-deficient pyridine ring that is primed for nucleophilic attack, with the 2-position being the most reactive site due to the exceptional activating effect of the fluorine atom and its ortho relationship to the ring nitrogen.
Reaction Kinetics and Thermodynamic Considerations
The rate of reaction is expected to be highly dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. The use of aprotic polar solvents can also accelerate SNAr reactions by solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus increasing its reactivity.
The activation energy for the nucleophilic attack at the 2-position is expected to be the lowest among the three possible substitution sites, leading to the observed regioselectivity. Computational studies on similar polyhalogenated pyridines could provide quantitative insights into the reaction barriers and the stability of the intermediates, further elucidating the kinetic and thermodynamic profile of these reactions.
Derivatization and Advanced Functionalization of 6 Bromo 3 Chloro 2 Fluoropyridine Scaffolds
Formation of Novel Heterocyclic Derivatives
The 6-bromo-3-chloro-2-fluoropyridine scaffold is a precursor for synthesizing a variety of novel heterocyclic compounds. Its reactivity allows for the construction of fused ring systems and other complex architectures. For instance, it can be used in reactions that lead to the formation of pyridinamidoximes, which are of interest in medicinal chemistry.
A notable application is the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes. This process begins with the Sonogashira cross-coupling of a related compound, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes. The resulting 6-alkynyl-3-fluoro-2-cyanopyridines can then be converted to the desired amidoximes by treatment with hydroxylamine. soton.ac.uk This two-step method provides access to a diverse range of these heterocyclic derivatives. soton.ac.uk
Table 1: Synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines via Sonogashira Coupling
| Alkyne Reactant | Product | Yield (%) |
|---|---|---|
| 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | Not specified |
| Unfunctionalized Alkynes | 6-Alkynyl-3-fluoro-2-cyanopyridines | 85-93 |
| Functionalized Alkynes (with free alcohols/amines) | Corresponding functionalized products | 90 |
Data sourced from a study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk
Cross-Coupling Reactions and Their Scope
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective carbon-carbon and carbon-heteroatom bond formation.
Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly effective with bromo-substituted pyridines. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out under mild conditions. organic-chemistry.orgwikipedia.org Research has demonstrated successful Sonogashira couplings with 2-amino-3-bromopyridines and various terminal alkynes, achieving high yields. scirp.org Copper-free Sonogashira reactions have also been developed, offering an even broader scope and applicability. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another powerful tool for forming carbon-carbon bonds, coupling an organoboron compound with an organohalide. This reaction has been successfully applied to bromo- and chloro-substituted pyrimidines, indicating its potential applicability to this compound for the selective introduction of aryl or vinyl groups. mdpi.com Ligand-free conditions for Suzuki couplings have been developed that show selectivity for triflate groups over chloro and bromo groups, highlighting the nuanced control possible in these reactions. researchgate.net
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds. It has been successfully used with bromopyridines to introduce a wide range of amine functionalities, suggesting its utility for derivatizing the 6-bromo position of the title compound. chemspider.com
Table 2: Overview of Cross-Coupling Reactions on Halopyridines
| Reaction Type | Halogen Reactivity | Typical Conditions | Potential Application for this compound |
|---|---|---|---|
| Sonogashira Coupling | C-I > C-Br > C-Cl > C-F | Pd catalyst, Cu(I) co-catalyst, base | Selective alkynylation at the C6-Br position |
| Suzuki-Miyaura Coupling | C-I > C-OTf > C-Br >> C-Cl | Pd catalyst, base, boronic acid/ester | Stepwise arylation/vinylation at C6-Br and then C3-Cl |
Transformations Involving Halogen Selectivity
The presence of bromine, chlorine, and fluorine on the same pyridine (B92270) ring offers a unique opportunity for selective and sequential functionalization. The differing bond strengths and reactivities of the carbon-halogen bonds (C-Br < C-Cl < C-F) are the basis for this selectivity.
In cross-coupling reactions, the C-Br bond is generally the most reactive, followed by the C-Cl bond. This allows for selective functionalization at the 6-position (bromine) while leaving the 3-position (chlorine) and 2-position (fluorine) intact. Subsequent, more forcing reaction conditions can then be used to functionalize the 3-position.
Halogen dance reactions can also be employed to create unique isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine, further expanding the range of accessible substitution patterns. nih.gov
Table 3: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Position on Pyridine Ring | Relative Reactivity | Potential for Selective Reaction |
|---|---|---|---|
| Bromine | 6 | Highest | High |
| Chlorine | 3 | Intermediate | Moderate |
Synthesis of Polyfunctionalized Pyridines
The selective manipulation of the halogen atoms on this compound is a powerful strategy for the synthesis of polyfunctionalized pyridines. By employing a sequence of different cross-coupling reactions and other transformations, a wide array of substituents can be introduced at specific positions on the pyridine ring.
For example, a Sonogashira coupling could be performed to introduce an alkynyl group at the 6-position. The resulting 6-alkynyl-3-chloro-2-fluoropyridine could then undergo a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position. Further transformations could then target the fluorine at the 2-position or modify the introduced substituents, leading to highly complex and diverse molecular architectures.
The synthesis of pentasubstituted pyridines has been demonstrated starting from halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov Magnesiation at the C6 position followed by trapping with various electrophiles allows for the introduction of a wide range of functional groups. nih.gov This highlights the potential of using multi-halogenated pyridines as platforms for generating libraries of complex, functionalized molecules.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The strategic placement of three different halogens on the pyridine (B92270) ring of 6-bromo-3-chloro-2-fluoropyridine makes it a powerful tool for synthetic chemists. This compound serves as a versatile scaffold, enabling the stepwise introduction of various functional groups through selective cross-coupling reactions. The bromine atom, typically the most reactive site in palladium-catalyzed cross-coupling reactions, can be selectively functionalized first. Subsequently, the chlorine atom can be targeted under different reaction conditions, providing a pathway to di-substituted pyridine derivatives that are otherwise difficult to access.
This selective reactivity is instrumental in building complex heterocyclic structures that form the core of many biologically active compounds and functional materials. For instance, the sequential functionalization of the bromo and chloro positions allows for the controlled assembly of multi-component systems around the pyridine core.
Synthetic Pathways to Agrochemical Intermediates
This compound is a key intermediate in the synthesis of a number of agrochemicals, particularly insecticides. Its structure is a precursor for the synthesis of compounds that target nicotinic acetylcholine (B1216132) receptors in insects, a common mode of action for modern insecticides.
One of the notable applications of this compound is in the preparation of insecticides containing a 6-(trisubstituted)-3-pyridinylmethyl group. In these synthetic pathways, the bromine atom at the 6-position of this compound is typically displaced or involved in a coupling reaction to introduce the desired substituent, leading to the final active ingredient. The presence of the chlorine and fluorine atoms on the pyridine ring is often crucial for the biological activity of the resulting agrochemical.
Below is a table summarizing a synthetic application of this compound in the agrochemical sector:
| Starting Material | Reaction Type | Resulting Intermediate/Product Class | Significance |
| This compound | Cross-coupling/Substitution | 6-substituted-3-chloropyridine derivatives | Precursors for potent insecticides. |
Precursors for Advanced Materials
The electron-deficient nature of the pyridine ring, enhanced by the presence of three halogen atoms, makes this compound an interesting precursor for advanced materials with specific electronic and photophysical properties. By replacing the halogen atoms with other functional groups, researchers can fine-tune the electronic characteristics of the resulting molecules for applications in optoelectronics.
In the field of OLEDs, pyridine-based materials are often used as electron-transporting or emissive components. The derivatization of this compound allows for the synthesis of novel organic molecules with tailored energy levels (HOMO/LUMO) and photoluminescent properties. The introduction of aromatic or heteroaromatic groups through cross-coupling reactions can lead to conjugated systems with potential for high quantum efficiencies and specific emission colors, which are key parameters for OLED performance.
The same principles that make this compound a useful precursor for OLED materials also apply to its potential in organic semiconductors. The ability to create extended π-conjugated systems through reactions at the halogenated positions is fundamental to the design of organic semiconductors. These materials are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the final material can be systematically modified by the choice of substituents introduced onto the pyridine core, allowing for the development of both n-type and p-type semiconducting materials.
The table below outlines the potential of this compound derivatives in advanced materials:
| Application Area | Derived Material Type | Key Properties Tuned by Synthesis |
| OLEDs | Electron-transporting or emissive materials | Energy levels (HOMO/LUMO), photoluminescence, quantum efficiency. |
| Organic Semiconductors | n-type or p-type semiconductors | π-conjugation, charge carrier mobility, electronic bandgap. |
Role in Medicinal Chemistry and Biological Applications
Molecular Scaffolds in Drug Discovery Research
In the quest for novel therapeutics, the concept of "privileged scaffolds" has gained prominence. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring itself is considered an attractive and privileged scaffold in drug design, and its polysubstituted derivatives, such as 6-Bromo-3-chloro-2-fluoropyridine, are instrumental in creating libraries of compounds for biological screening.
The design of bioactive compounds often involves the use of a central scaffold that can be systematically modified to optimize biological activity and pharmacokinetic properties. This compound is an exemplary scaffold for such strategies. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a stepwise and controlled introduction of various functional groups.
For instance, the bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. The chlorine atom at the 3-position can also participate in cross-coupling reactions, often under different reaction conditions than the bromine, providing an additional site for diversification. The fluorine atom at the 2-position is generally the most stable and least reactive towards these coupling reactions, often remaining as a key feature in the final molecule to modulate its electronic properties and metabolic stability.
A patent for the synthesis of pyrazolo[3,4-c]pyridine compounds illustrates the use of this compound as a key starting material. google.com In this process, the bromo and chloro substituents serve as reactive sites for the construction of the fused ring system, demonstrating a practical application of scaffold-based drug design.
The utility of this compound extends to its role as a precursor for a variety of pharmaceutical intermediates. Its ability to undergo a range of chemical transformations makes it a valuable starting material for the synthesis of more complex, functionalized molecules.
A notable example is its use in the synthesis of pyrazolo[3,4-c]pyridine derivatives. google.com These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds. The synthesis described in the patent involves the reaction of this compound with a substituted pyrazole (B372694) to construct the core of the target molecule. This highlights the compound's role in providing a pre-functionalized pyridine ring upon which further complexity can be built.
| Precursor | Intermediate | Application | Reference |
| This compound | Pyrazolo[3,4-c]pyridine derivatives | Pharmaceutical drug discovery | google.com |
Development of Fluoro-containing Bioactive Compounds
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound makes it an attractive starting material for the development of novel fluoro-containing bioactive compounds.
The presence of the fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and its ability to participate in hydrogen bonding. This can lead to improved interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to an increased half-life of the drug.
Applications in Radiopharmaceutical Chemistry
The field of radiopharmaceutical chemistry, particularly for Positron Emission Tomography (PET) imaging, often utilizes fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics. The development of prosthetic groups for the efficient incorporation of ¹⁸F into biomolecules is a key area of research. 2-Fluoropyridine (B1216828) derivatives have emerged as important synthons for this purpose.
While direct radiolabeling of this compound with ¹⁸F has not been extensively reported, its structural motif is highly relevant. The 2-fluoropyridine moiety is a well-established platform for ¹⁸F-labeling. Typically, a precursor containing a suitable leaving group at the 2-position of the pyridine ring (such as a nitro or trimethylammonium group) is reacted with [¹⁸F]fluoride. The resulting [¹⁸F]2-fluoropyridine can then be attached to a larger biomolecule.
Given the presence of the stable 2-fluoro group in this compound, it serves as a model for the types of structures that are desirable in the final radiolabeled tracer. The bromo and chloro groups could potentially be used to attach the pyridine ring to a targeting vector before a final fluorination step on a different part of the molecule, or a derivative could be synthesized where the 2-position is amenable to ¹⁸F introduction.
Computational and Theoretical Studies on 6 Bromo 3 Chloro 2 Fluoropyridine
Molecular Orbital Theory and Electronic Structure Analysis
A foundational aspect of understanding any molecule is the analysis of its electronic structure through the lens of Molecular Orbital (MO) theory. For a molecule like 6-bromo-3-chloro-2-fluoropyridine, this would involve quantum chemical calculations, most commonly using Density Functional Theory (DFT), to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is a key indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the distribution of these orbitals across the pyridine (B92270) ring and its halogen substituents would reveal the most likely sites for electrophilic and nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) would complement this by visualizing the charge distribution and identifying electron-rich and electron-poor regions of the molecule.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its participation in various organic reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), or metalation.
By employing methods like DFT, researchers can map the potential energy surface for a given reaction pathway. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a primary determinant of the reaction rate. For a polyhalogenated system like this compound, such modeling could predict which of the halogen atoms is most likely to be displaced or involved in a reaction under specific conditions, providing insights that are often difficult to obtain experimentally.
Prediction of Reactivity and Selectivity
Building upon electronic structure analysis and reaction pathway modeling, computational methods can predict the reactivity and selectivity of this compound. The presence of three different halogens (F, Cl, Br) at distinct positions on the pyridine ring presents a fascinating case for regioselectivity.
Theoretical calculations could predict the relative reactivity of the C-F, C-Cl, and C-Br bonds towards various reagents. For instance, in nucleophilic aromatic substitution, the highly electronegative fluorine atom at the 2-position would strongly activate the ring, but the leaving group ability of the halogens (I > Br > Cl > F) would also play a critical role. In metal-catalyzed cross-coupling reactions, the differing reactivity of the carbon-halogen bonds would be paramount in determining which position reacts selectively. Computational models can simulate these scenarios, providing predictions that can guide synthetic chemists in designing selective transformations.
Theoretical Insights into Structure-Activity Relationships
In the context of drug discovery and materials science, understanding the relationship between a molecule's structure and its activity (SAR) is fundamental. While no specific biological or material activities have been computationally studied for this compound, theoretical methods provide a framework for such investigations.
Quantitative Structure-Activity Relationship (QSAR) models correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity. chemscene.com For this compound, these descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters (e.g., dipole moment, HOMO/LUMO energies), could be calculated. If this compound were identified as part of a series of active molecules, these descriptors could be used to build a QSAR model to predict the activity of related, yet-to-be-synthesized, analogs. This predictive capability is a cornerstone of modern rational drug design. achmem.com
Analytical and Spectroscopic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. For 6-Bromo-3-chloro-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the chemical shifts and coupling patterns of the two aromatic protons on the pyridine (B92270) ring. The precise positions of these signals are influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR spectroscopy offers deeper insight into the carbon framework of the molecule. The spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached halogens. For instance, the carbon atom bonded to the highly electronegative fluorine atom (C-2) is expected to exhibit a characteristic large C-F coupling constant, a key diagnostic feature in its identification.
Furthermore, ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. In the case of this compound, a single resonance is anticipated, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.
While specific, publicly available, detailed experimental NMR data for this compound is not widespread in the literature, data for structurally similar compounds, such as 3-Bromo-5-chloro-2-fluorobenzoic acid, can provide comparative insights. For example, in a related structure, proton signals in the aromatic region are observed as doublets of doublets, indicating the coupling between adjacent protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | 7.0 - 8.5 | d, d | J(H,H) ≈ 8-9 |
| ¹³C | 110 - 160 | s, d | J(C,F) for C2 can be > 200 Hz |
| ¹⁹F | -150 to -100 | s | - |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques, including HRMS and LC-MS
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide critical data for its characterization.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the nominal molecular weight of the compound (210.43 g/mol ). A characteristic isotopic pattern for the molecular ion is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature serves as a powerful confirmation of the presence of these halogens in the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the identity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any impurities or byproducts from a synthesis. The compound would be separated on an HPLC column, and the eluent would be introduced into the mass spectrometer to obtain a mass spectrum of the main component as well as any other species present.
Predicted mass spectrometry data for adducts of a related isomer, 3-bromo-6-chloro-2-fluoropyridine (B1451818), suggests expected m/z values for various ions such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. These predictions can guide the interpretation of experimental mass spectra.
Table 2: Predicted Mass Spectrometry Data for Adducts of a Halogenated Pyridine Isomer
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.91161 |
| [M+Na]⁺ | 231.89355 |
| [M-H]⁻ | 207.89705 |
Source: Predicted data for 3-bromo-6-chloro-2-fluoropyridine from PubChem.
Chromatographic Analysis, including HPLC and UPLC
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
In a typical reversed-phase HPLC method, the compound would be injected onto a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time would be indicative of a pure compound. UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC.
Table 3: General Parameters for HPLC Analysis of Halogenated Pyridines
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength around 254 nm |
| Injection Volume | 10 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Future Research Directions and Perspectives
Innovations in Green Synthetic Chemistry for Halogenated Pyridines
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halogenated pyridines, this involves moving away from harsh reagents and reaction conditions towards more sustainable alternatives.
Key areas of innovation include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful tools for creating complex molecules with high atom economy. nih.govbeilstein-journals.org Research is focused on developing novel catalysts, including those based on palladium and nickel, that can selectively activate specific C-H bonds on the pyridine (B92270) ring, even in the presence of multiple halogen substituents. nih.govnih.govscispace.com This approach avoids the need for pre-functionalized starting materials, reducing waste and synthetic steps.
Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly way to generate reactive intermediates for pyridine functionalization. acs.orgresearchgate.netkaist.ac.kr Researchers are exploring the use of organic and inorganic photocatalysts to promote a variety of transformations, including alkylations and arylations, under ambient conditions. acs.orgresearchgate.netkaist.ac.kr
Flow Chemistry: Continuous flow technology provides significant advantages in terms of safety, scalability, and control over reaction parameters for halogenation and other transformations of pyridines. rsc.orguc.pt The ability to handle hazardous reagents like elemental halogens safely and to precisely control reaction times and temperatures can lead to higher yields and selectivities. rsc.org Two-step flow processes are also being developed for the late-stage modification of complex pyridine-containing molecules. mdpi.com
Green Catalysts and Solvents: The use of recyclable nanocatalysts and environmentally friendly solvents like water or ionic liquids is gaining traction. researchgate.netmdpi.comrsc.org For instance, magnetically recoverable nanocatalysts are being designed for the synthesis of polysubstituted pyridines, allowing for easy separation and reuse of the catalyst. researchgate.netrsc.org
| Green Chemistry Approach | Advantages | Relevant Research Areas |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Palladium and Nickel catalysis, selective bond activation nih.govbeilstein-journals.orgnih.govscispace.com |
| Photocatalysis | Mild reaction conditions, use of visible light | Organic and inorganic photocatalysts, radical functionalization acs.orgresearchgate.netkaist.ac.kr |
| Flow Chemistry | Enhanced safety, scalability, precise control | Handling of hazardous reagents, multi-step synthesis rsc.orguc.ptmdpi.com |
| Green Catalysts/Solvents | Recyclability, reduced environmental impact | Nanocatalysts, aqueous media, ionic liquids researchgate.netmdpi.comrsc.orgrsc.org |
Exploration of Novel Reactivities and Transformation Pathways
The unique electronic properties of polysubstituted halogenated pyridines, such as 6-bromo-3-chloro-2-fluoropyridine, make them intriguing substrates for exploring new chemical reactions. The presence of multiple, distinct halogen atoms allows for selective and sequential transformations.
Future research in this area will likely focus on:
Regiodivergent Reactions: Developing methods to selectively functionalize one position over another based on the choice of catalyst or reaction conditions is a key challenge. For example, studies have shown that different alkyllithium reagents can direct alkylation to either the C2 or C4 position of pyridines. acs.org
Metal-Free Transformations: While metal-catalyzed reactions are prevalent, there is growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products. nih.gov This includes cascade reactions that can build molecular complexity in a single step. nih.gov
Supramolecular Chemistry: The halogen atoms on the pyridine ring can participate in non-covalent interactions, such as halogen bonding, which can be used to direct the assembly of complex supramolecular architectures. nih.gov This opens up possibilities for creating new materials with tailored properties.
Expansion into New Areas of Material Science
While halogenated pyridines are well-established in pharmaceuticals and agrochemicals, their potential in material science is an emerging field of research. fluoromart.com
Potential applications include:
Organic Electronics: The electronic properties of fluorinated and otherwise halogenated pyridines make them potential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Porous Polymers: Halogenated pyridines can be used as monomers or cross-linkers to create porous organic polymers with high surface areas. These materials could find applications in gas storage, separation, and catalysis. For example, perfluoropyridine has been used to create porous polymers for the removal of heavy metals and organic pollutants from water. mdpi.com
Functional Materials: The ability to precisely tune the properties of pyridines through halogenation makes them attractive for the development of a wide range of functional materials, including sensors and liquid crystals.
Advanced Computational Design and Optimization for Derivative Synthesis
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. frontiersin.org For derivatives of this compound, computational methods can accelerate the design and synthesis of new molecules with desired properties.
Key applications of computational design include:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites of reaction on the pyridine ring, guiding the choice of reagents and conditions for a desired transformation. researchgate.net
Virtual Screening: Large libraries of virtual compounds can be screened in silico to identify candidates with promising biological activity or material properties, prioritizing synthetic efforts. nih.gov
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping chemists to optimize reaction conditions and develop new catalytic systems. nih.gov
Autonomous Discovery: The integration of computational tools with automated synthesis platforms is enabling the autonomous discovery of new reactions and molecules. youtube.com
| Computational Application | Purpose | Impact on Synthesis |
| Reactivity Prediction | Determine likely reaction sites | Guides reagent and condition selection researchgate.net |
| Virtual Screening | Identify promising candidates | Prioritizes synthetic targets nih.gov |
| Mechanism Elucidation | Understand reaction pathways | Optimizes conditions and catalyst design nih.gov |
| Autonomous Discovery | Automate the discovery process | Accelerates innovation in synthesis youtube.com |
Q & A
Q. Example Data :
- Melting Point : ~30–35°C (similar to 3-Bromo-2-chloro-6-methylpyridine) .
- Boiling Point : Estimated 180–200°C (based on analogs like 2-Bromo-6-fluoropyridine) .
Advanced: How can computational modeling predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity. For example, electron-deficient pyridines favor electrophilic substitution at meta positions .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
- Software Tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing steric hindrance .
Case Study :
In 5-Bromo-2-fluoropyridine, computational models correctly predicted preferential bromination at the 3-position due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for 4-position) .
Advanced: How to resolve contradictions in reported reaction yields for halogen exchange?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve fluorination yields but may decompose at high temperatures.
- Catalyst Purity : Trace moisture in CsF reduces efficiency (use <10 ppm H₂O).
- Reaction Monitoring : In situ NMR or GC-MS detects intermediates (e.g., partial fluorination products) .
Q. Troubleshooting Workflow :
Validate reagent dryness (Karl Fischer titration).
Screen solvents (e.g., switch from DMF to sulfolane for higher thermal stability).
Optimize temperature gradients (ramp from 80°C to 120°C over 2 hours) .
Advanced: How to design experiments probing electronic effects of substituents on reactivity?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (Br: σₚ = 0.23, Cl: σₚ = 0.23, F: σₚ = 0.06) with reaction rates in nucleophilic aromatic substitution .
- Competitive Reactions : Compare reactivity of this compound with analogs (e.g., 6-Bromo-2-fluoro-3-iodopyridine) under identical conditions .
- Electrochemical Studies : Cyclic voltammetry measures oxidation potentials, indicating electron-withdrawing effects of halogens .
Q. Example Results :
| Substituent | Oxidation Potential (V vs. SCE) | Relative Reactivity |
|---|---|---|
| Br | 1.45 | 1.0 (reference) |
| Cl | 1.42 | 1.2 |
| F | 1.38 | 1.5 |
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
